

A Technical Guide to the Spectral Data of o-Vanillin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *o*-Vanillin

Cat. No.: B140153

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **o-Vanillin** (2-hydroxy-3-methoxybenzaldehyde), a key aromatic compound with applications in various scientific fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Core Spectral Data

The following sections summarize the key spectral data for **o-Vanillin**, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the proton (^1H) NMR data for **o-Vanillin** and, for comparative purposes, the carbon-13 (^{13}C) NMR data for its common isomer, vanillin.

Table 1: ^1H NMR Spectral Data for **o-Vanillin**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
11.87	Singlet	-	-OH (phenolic)
9.92	Singlet	-	-CHO (aldehyde)
7.18	Doublet of doublets	7.8, 1.3	Aromatic H (6-H)
7.12	Doublet of doublets	7.5, 0.8	Aromatic H (4-H)
6.97	Doublet of doublets	7.9, 7.8	Aromatic H (5-H)

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectral Data for Vanillin (p-Vanillin) for Comparison

Note: Despite extensive searches, readily available, tabulated ¹³C NMR data for **o-Vanillin** was not found in the referenced materials. The data for the closely related and commonly encountered isomer, vanillin (4-hydroxy-3-methoxybenzaldehyde), is provided below for comparative context.

Chemical Shift (δ) ppm	Assignment
191.1	C=O (aldehyde)
151.9	C-O (phenolic)
147.2	C-O (methoxy)
130.0	C-H (aromatic)
127.6	C-CHO (aromatic)
114.4	C-H (aromatic)
108.7	C-H (aromatic)
56.1	-OCH ₃ (methoxy)

Solvent: CDCl₃, Reference: TMS

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key absorption bands for **o-Vanillin** are summarized below.

Table 3: Key IR Absorption Bands for **o-Vanillin**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (phenolic)
~2900	Medium	C-H stretch (aromatic)
~2850, ~2750	Medium	C-H stretch (aldehyde)
~1650	Strong	C=O stretch (aldehyde)
~1600, ~1470	Medium-Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (aryl ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for **o-Vanillin** (Electron Ionization)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
152	100	[M] ⁺ (Molecular Ion)
151	90	[M-H] ⁺
124	25	[M-CO] ⁺
123	15	[M-CHO] ⁺
95	5	[M-CHO-CO] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for **o-Vanillin**, based on common laboratory practices.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 10-20 mg of **o-Vanillin** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer might include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. On a 100 MHz (for ^{13}C) spectrometer, typical parameters might include a spectral width of 200-240 ppm, a pulse angle of 45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals in the ^1H NMR spectrum and pick the peaks in both ^1H and ^{13}C spectra to determine their chemical shifts.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- **Sample Preparation:** Place a small amount of solid **o-Vanillin** powder directly onto the ATR crystal.

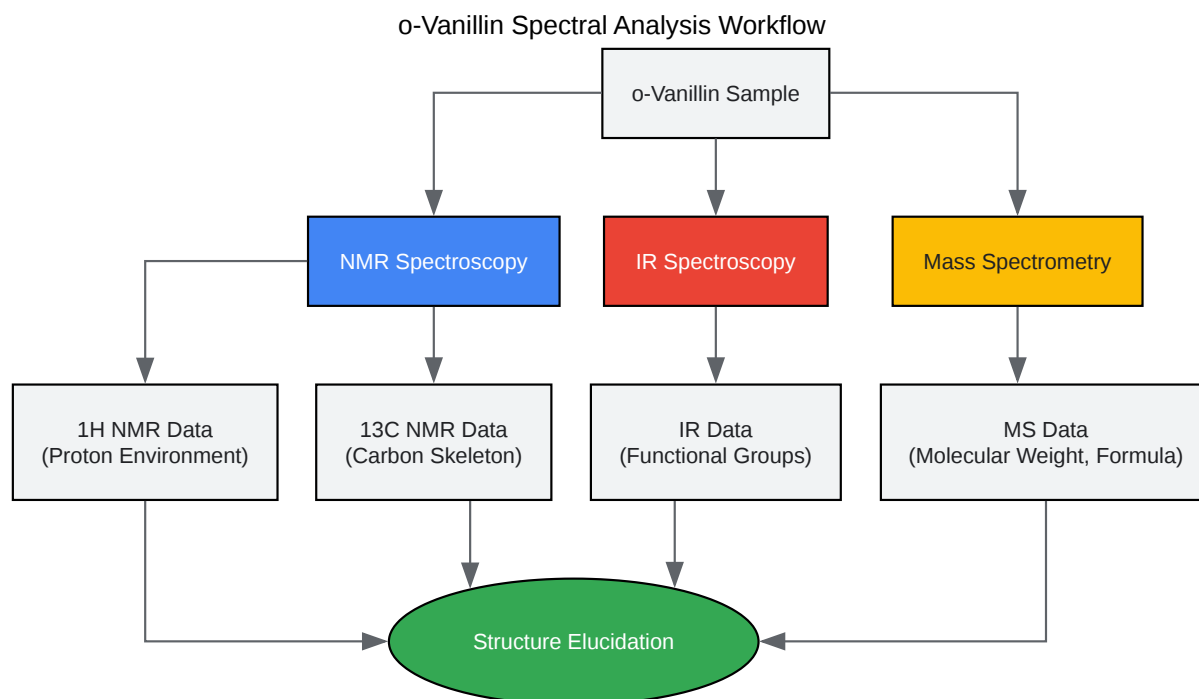
- **Instrument Setup:** Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
- **Data Acquisition:** Firmly press the sample onto the crystal using the pressure clamp to ensure good contact. Collect the spectrum, typically in the range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum is typically displayed in terms of transmittance or absorbance. The background spectrum is automatically subtracted by the instrument software. Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry Protocol (Electron Ionization - EI)

- **Sample Introduction:** Introduce a small amount of **o-Vanillin** into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for separation prior to analysis.
- **Ionization:** In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecules.
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of ions at each m/z value.
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus m/z . Identify the molecular ion peak and the major fragment ions to aid in structure elucidation.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound like **o-Vanillin**.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com